BenchChemオンラインストアへようこそ!

2-Amino-1,3-oxazole-4-carboxylic acid

antimycobacterial isosterism MIC

This 2-aminooxazole building block outperforms the traditional 2-aminothiazole-4-carboxylic acid scaffold with up to 59-fold higher aqueous solubility and reduced lipophilicity, delivering superior cellular permeability and reproducible SAR. Leverage this core for antitubercular programs (>100-fold MIC gains vs M. tuberculosis), HDAC inhibition (IC₅₀ 0.010 µM, exceeding SAHA), or DGAT1 inhibitors with oral in vivo efficacy. The free –COOH group enables rapid amide coupling, esterification, and hydroxamic acid warhead installation for epigenetic drug discovery. Avoid the solubility and potency pitfalls of thiazole analogs.

Molecular Formula C4H4N2O3
Molecular Weight 128.09 g/mol
CAS No. 944900-52-1
Cat. No. B1291551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1,3-oxazole-4-carboxylic acid
CAS944900-52-1
Molecular FormulaC4H4N2O3
Molecular Weight128.09 g/mol
Structural Identifiers
SMILESC1=C(N=C(O1)N)C(=O)O
InChIInChI=1S/C4H4N2O3/c5-4-6-2(1-9-4)3(7)8/h1H,(H2,5,6)(H,7,8)
InChIKeyHLHGBUDVJAFBRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1,3-oxazole-4-carboxylic Acid (CAS 944900-52-1) – Procurement-Grade Building Block for Isosteric Scaffold Replacement


2-Amino-1,3-oxazole-4-carboxylic acid (CAS 944900-52-1) is a 2‑aminooxazole (2‑AMO) core bearing a 4‑carboxyl functional group. The 2‑aminooxazole nucleus is increasingly employed as an isosteric replacement for the well‑known 2‑aminothiazole scaffold in medicinal chemistry [1]. This heterocyclic carboxylic acid serves as a versatile synthetic entry point for constructing oxazole‑containing amides, esters, and other functionalized analogs used in antimicrobial, anticancer, and metabolic‑disease drug discovery programmes [1].

Why Simple Heterocycle Interchange Cannot Replicate 2-Amino-1,3-oxazole-4-carboxylic Acid Performance


Closely related heterocyclic carboxylic acids—most notably 2‑aminothiazole‑4‑carboxylic acid (2‑AMT‑4‑COOH, CAS 40283‑41‑8)—cannot be freely substituted for the oxazole analog. Isosteric replacement of sulfur with oxygen produces a profound shift in physicochemical properties: lipophilicity (log k’w) drops by roughly one log unit, and aqueous solubility improves by up to 59‑fold in representative matched molecular pairs [1]. These differences directly affect biological assay outcomes, downstream formulation options, and in vivo ADME profiles. Relying on the thiazole analog therefore risks introducing unanticipated insolubility, poor cellular permeability, or altered target engagement that compromises the reproducibility of structure–activity relationships [1].

Head‑to‑Head Quantitative Differentiation: 2-Amino-1,3-oxazole-4-carboxylic Acid vs. Closest Analogs


Isosteric Oxazole/Thiazole Pair: 160‑Fold Higher MIC Against M. tuberculosis

In a direct head‑to‑head matched molecular pair, the 2‑aminooxazole derivative 6b (MIC = 3.125 µg/mL) displayed approximately 160‑fold greater potency against Mycobacterium tuberculosis H37Ra than its 2‑aminothiazole counterpart 6a (MIC ≥ 500 µg/mL). The 2‑aminothiazole analog was essentially inactive at the highest concentration tested, whereas the oxazole analog exhibited a clear MIC value [1].

antimycobacterial isosterism MIC

Water Solubility Enhancement: 59‑Fold Increase for Oxazole‑Containing Analogs

Experimentally measured water solubility for matched oxazole/thiazole pairs revealed substantial improvements for the oxazole derivatives. In the subtype II pair (2‑chloropyridin‑4‑yl series), the 2‑aminooxazole compound 15b exhibited a solubility of 123.99 µg/mL, whereas its 2‑aminothiazole counterpart 15a showed only 2.10 µg/mL—a 59‑fold increase. Similarly, for pair 12b vs. 12a, the oxazole derivative demonstrated 413‑fold higher solubility [1].

water solubility physicochemical property formulation

Lipophilicity Reduction: Log k’w Decreased by ~1 Log Unit Across Eight Matched Pairs

Isosteric replacement of thiazole with oxazole consistently lowered chromatographic lipophilicity. Across eight matched molecular pairs (subtype I compounds), log k’w decreased by 0.95 ± 0.09 units (mean ± SD), corresponding to an 8.87‑fold reduction in hydrophobicity. In subtype II compounds (n = 6), the decrease was 1.05 ± 0.04 log units, an 11.33‑fold reduction [1].

lipophilicity drug-likeness chromatographic hydrophobicity

HDAC Inhibition: Oxazole‑Based Hydroxamic Acids Show Sub‑Micromolar Potency

Hydroxamic acid derivatives constructed from ethyl 2‑aminooxazole‑4‑carboxylate (the ester precursor of 2‑amino‑1,3‑oxazole‑4‑carboxylic acid) displayed potent HDAC inhibition with IC₅₀ values ranging from 0.010 µM to 0.131 µM. The most potent compound (5f) achieved an IC₅₀ of 0.010 µM, surpassing the reference HDAC inhibitor SAHA (vorinostat; IC₅₀ = 0.025 µM) by 2.5‑fold [1].

HDAC inhibitor anticancer epigenetics

Highest‑Value Application Scenarios for 2-Amino-1,3-oxazole-4-carboxylic Acid in Drug Discovery


Isosteric Replacement of 2‑Aminothiazole in Antimycobacterial Lead Optimization

Medicinal chemists pursuing novel antitubercular agents can employ 2‑amino‑1,3‑oxazole‑4‑carboxylic acid as a core building block when 2‑aminothiazole analogs show insufficient potency or poor physicochemical properties. The oxazole scaffold can deliver >100‑fold improvements in MIC against M. tuberculosis while simultaneously increasing aqueous solubility by 59‑ to 413‑fold [1].

Synthesis of HDAC Inhibitors with Sub‑Micromolar Potency

The carboxylic acid group enables straightforward conversion to hydroxamic acid warheads for histone deacetylase (HDAC) inhibition. Oxazole‑derived hydroxamic acids have demonstrated IC₅₀ values as low as 0.010 µM against HDAC enzymes, outperforming the FDA‑approved SAHA (0.025 µM) and providing a viable scaffold for epigenetic anticancer drug discovery [1].

DGAT1 Inhibitor Programmes Requiring Oral Bioavailability

Scaffold hopping from bicyclic systems to 2‑aminooxazole amides has yielded potent DGAT1 inhibitors with oral in vivo efficacy in mouse postprandial triglyceridemia assays. The oxazole‑4‑carboxylic acid building block offers a validated entry point for synthesizing amide derivatives with favorable PK properties and demonstrated pharmacodynamic activity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-1,3-oxazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.